(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
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Overview
Description
The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule featuring a furan ring substituted with a chlorophenyl group and a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N’-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol, using a catalytic amount of triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and reaction time are critical factors in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines .
Scientific Research Applications
(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Chlorophenyl)furan-2-yl)methanone
- (4-(4-Fluorophenyl)piperazin-1-yl)methanone
- (5-(4-Chlorophenyl)furan-2-yl)(4-(4-methylphenyl)piperazin-1-yl)methanethione
Uniqueness
(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione: is unique due to the combination of its furan and piperazine rings, each substituted with different phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSDJLQPQTFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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